Keto Diclofenac Sodium Salt

Analytical Chemistry Pharmaceutical Impurity Profiling NMR Spectroscopy

Pharmaceutical QC labs face challenges quantifying the keto impurity in diclofenac sodium API due to its structural similarity to the parent drug. Keto Diclofenac Sodium Salt (CAS 70757-34-5) is a certified reference standard enabling accurate HPLC/UPLC method validation and routine impurity testing per USP/EP monographs. Key benefits: Distinct retention time and mass spectrum differentiate it from other diclofenac-related compounds; High purity (≥95%) ensures reliable quantification; Essential for ANDA submissions and stability studies.

Molecular Formula C14H9Cl2NNaO3
Molecular Weight 333.12
CAS No. 70757-34-5
Cat. No. B584823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeto Diclofenac Sodium Salt
CAS70757-34-5
Synonyms2-[(2,6-Dichlorophenyl)amino]-α-oxo-benzeneacetic Acid Sodium Salt
Molecular FormulaC14H9Cl2NNaO3
Molecular Weight333.12
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C(=O)O)NC2=C(C=CC=C2Cl)Cl.[Na]
InChIInChI=1S/C14H9Cl2NO3.Na/c15-9-5-3-6-10(16)12(9)17-11-7-2-1-4-8(11)13(18)14(19)20;/h1-7,17H,(H,19,20);
InChIKeyCOAMWODXCYKJRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Keto Diclofenac Sodium Salt (CAS 70757-34-5): Procurement Guide for Diclofenac Impurity Analysis and Reference Standards


Keto Diclofenac Sodium Salt (CAS 70757-34-5) is the sodium salt of the α-oxo derivative of diclofenac, a well-known nonsteroidal anti-inflammatory drug (NSAID) and cyclooxygenase (COX) inhibitor. This compound is not an active pharmaceutical ingredient but is a recognized process impurity and potential degradation product of diclofenac sodium . Its chemical structure is defined by the replacement of the methylene bridge (-CH2-) of diclofenac with a carbonyl group (-C=O-), yielding the IUPAC name sodium 2-[2-(2,6-dichloroanilino)phenyl]-2-oxoacetate . With a molecular formula of C14H8Cl2NNaO3 and a molecular weight of approximately 332.11 g/mol, it serves as a critical reference material for pharmaceutical quality control, analytical method development, and research into the metabolic fate and toxicological profile of diclofenac .

Keto Diclofenac Sodium Salt (CAS 70757-34-5): Why Impurity-Specific Reference Standards Are Non-Interchangeable


In the context of pharmaceutical analysis and research, generic substitution of one diclofenac-related compound for another is not scientifically valid. The Keto Diclofenac Sodium Salt is structurally and functionally distinct from the parent drug, its major hydroxylated metabolites (e.g., 4'-hydroxy and 5-hydroxy diclofenac), and other impurities. While diclofenac itself possesses potent anti-inflammatory activity via COX inhibition, the metabolites are known to be at least 10-fold less active, and the keto analog is an oxidation product with no expected pharmacological activity [1]. More critically, from an analytical perspective, each compound has a unique retention time, mass spectrum, and NMR signature, making a certified reference standard of the specific impurity absolutely necessary for accurate identification, quantification, and method validation in quality control and stability studies . The data presented below quantify these critical differentiators, confirming that Keto Diclofenac Sodium Salt must be procured and utilized as a discrete, well-characterized entity.

Keto Diclofenac Sodium Salt (CAS 70757-34-5): Quantified Differentiation from Diclofenac and Its Metabolites


Keto Diclofenac Sodium Salt: Distinguishing Structural and 1H-NMR Features vs. Diclofenac

The primary structural differentiator for Keto Diclofenac Sodium Salt is the oxidation of the methylene bridge to a carbonyl group, a modification absent in the parent diclofenac molecule . This is directly reflected in its 1H-NMR spectrum. The complete absence of the characteristic singlet signal for the methylene protons (-CH2-) of diclofenac is the definitive spectroscopic marker, and the overall spectrum must be consistent with the reference structure .

Analytical Chemistry Pharmaceutical Impurity Profiling NMR Spectroscopy

Keto Diclofenac Sodium Salt: Pharmacological Inactivity vs. Parent Diclofenac and Metabolites

The primary pharmacological activity of diclofenac is mediated by COX inhibition. Its major hydroxylated metabolites exhibit a dramatic loss in potency, being at least 10-fold less active in vivo and over 50-fold less potent in vitro [1]. As an oxidation product, Keto Diclofenac Sodium Salt is not a substrate for the primary metabolic enzymes that generate active metabolites and is presumed to be completely devoid of COX inhibitory activity. This lack of activity confirms its utility solely as an analytical marker, not as a functional analog.

Pharmacology Metabolism Toxicology

Keto Diclofenac Sodium Salt: Role as a USP-Listed Pharmaceutical Analytical Impurity

Keto Diclofenac Sodium Salt is recognized as an official impurity in diclofenac drug substance and product monographs. It is listed by the United States Pharmacopeia (USP) as 'Diclofenac Keto Analog' and is sold as a Pharmaceutical Analytical Impurity (PAI) . This regulatory recognition mandates its use as a reference standard for the development and validation of analytical methods, such as HPLC, used to control this specific impurity in diclofenac-containing pharmaceuticals.

Pharmaceutical Quality Control Regulatory Compliance Analytical Method Validation

Keto Diclofenac Sodium Salt: Key Analytical Reference for Diclofenac Metabolite Studies

While Keto Diclofenac is not a major in vivo metabolite, its distinct mass spectral profile is crucial for developing selective analytical methods. The oxidative metabolism of diclofenac is complex, with CYP2C9 primarily catalyzing the formation of 4'-hydroxy diclofenac (Km = 3.6-9 µM) and CYP3A4 catalyzing the formation of 5-hydroxy diclofenac [1][2]. The keto analog serves as a valuable tool to optimize chromatographic separation and MS detection parameters to differentiate it from these major hydroxylated metabolites and other related substances in biological matrices.

Drug Metabolism Bioanalysis LC-MS/MS

Keto Diclofenac Sodium Salt (CAS 70757-34-5): Targeted Application Scenarios for Research and Quality Control


Pharmaceutical Quality Control: Method Validation and Impurity Profiling

Use as a certified reference standard for the development, validation, and routine application of HPLC, UPLC, or LC-MS methods to quantify the Keto Diclofenac impurity in diclofenac sodium active pharmaceutical ingredient (API) and finished drug products. This is a mandatory requirement for compliance with USP and EP monographs and for ANDA submissions .

Drug Metabolism and Pharmacokinetics (DMPK) Research: Analytical Method Development

Employ the compound as a reference material to ensure chromatographic resolution and mass spectrometric selectivity in bioanalytical assays designed to measure diclofenac and its major metabolites (4'-OH, 5-OH, and acyl glucuronides) in plasma, urine, or hepatocyte incubations. This enables accurate PK/PD modeling and toxicological studies [1].

Forced Degradation and Stability Studies

Utilize the Keto Diclofenac Sodium Salt as a marker to investigate oxidative degradation pathways of diclofenac. By spiking the compound into stress testing samples (e.g., under oxidative conditions with H2O2), researchers can develop stability-indicating analytical methods and understand the formation mechanisms of this specific impurity [2].

Toxicology and Idiosyncratic Drug-Induced Liver Injury (DILI) Research

Incorporate the Keto Diclofenac Sodium Salt as a reference compound in studies investigating the mechanisms of diclofenac hepatotoxicity. While it is not the primary reactive metabolite (that role belongs to acyl glucuronides and quinone imines), its presence and quantification in complex biological matrices can help differentiate between oxidative and conjugative metabolic pathways implicated in DILI [1].

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